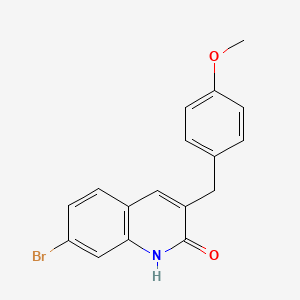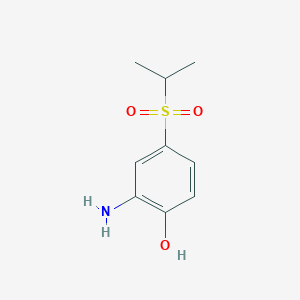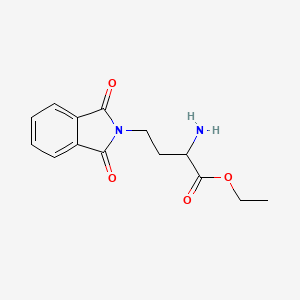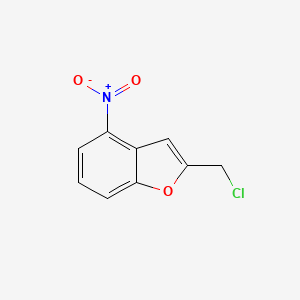
(R)-Propyl2-amino-3-mercaptopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Propyl2-amino-3-mercaptopropanoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a mercapto group, and a propyl ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propyl2-amino-3-mercaptopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropanoic acid and propyl alcohol.
Esterification: The amino acid is esterified with propyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-Propyl2-amino-3-mercaptopropanoate may involve large-scale esterification processes using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Propyl2-amino-3-mercaptopropanoate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, primary amines, and various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
®-Propyl2-amino-3-mercaptopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Propyl2-amino-3-mercaptopropanoate involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis to release the active amino acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Propyl2-amino-3-mercaptopropanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
®-Methyl2-amino-3-mercaptopropanoate: A similar compound with a methyl ester group instead of a propyl ester group.
®-Ethyl2-amino-3-mercaptopropanoate: A similar compound with an ethyl ester group.
Uniqueness
®-Propyl2-amino-3-mercaptopropanoate is unique due to its specific chiral configuration and the presence of the propyl ester group, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
propyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-9-6(8)5(7)4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
AZDDIYKMQFIXBW-YFKPBYRVSA-N |
Isomerische SMILES |
CCCOC(=O)[C@H](CS)N |
Kanonische SMILES |
CCCOC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


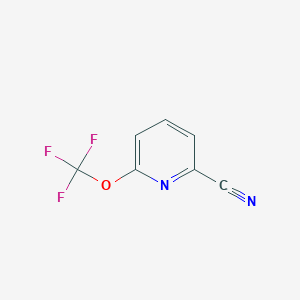
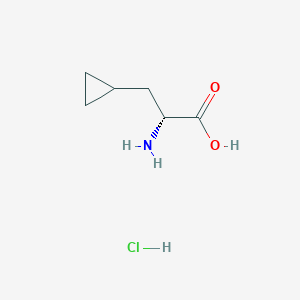
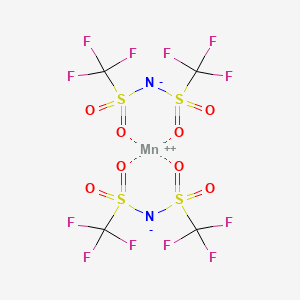
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
